molecular formula C12H20NO2 B1457112 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical CAS No. 147045-24-7

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical

Cat. No.: B1457112
CAS No.: 147045-24-7
M. Wt: 210.29 g/mol
InChI Key: POEBHISKBXRUBH-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical is a stable free radical compound with the molecular formula C12H20NO2. It is known for its unique structure, which includes a piperidine ring substituted with four methyl groups and a propynyloxy group. This compound is often used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds, such as tempo (2,2,6,6-tetramethylpiperidin-1-oxyl), are known to act as oxidizing agents in organic synthesis .

Mode of Action

As a stable free radical, 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical can participate in various chemical reactions. It is commonly used as an oxidizing agent in organic synthesis . The compound interacts with its targets by accepting an electron, which results in the oxidation of the target molecule .

Biochemical Pathways

It is known that the compound can participate in the oxidation of primary alcohols to aldehydes, a common reaction in organic synthesis .

Pharmacokinetics

The compound is soluble in methanol , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. As an oxidizing agent, it can facilitate the conversion of primary alcohols to aldehydes . This can lead to changes in the chemical composition of the system in which it is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may react with strong oxidizing agents . Additionally, its solubility in methanol suggests that the presence of this solvent can influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an oxidizing agent, facilitating the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . The compound interacts with enzymes such as alcohol dehydrogenases and oxidases, enhancing their catalytic activity. Additionally, 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl can scavenge free radicals, thereby protecting biomolecules from oxidative damage .

Cellular Effects

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. In addition, 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The radical scavenging activity of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl helps in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl vary with different dosages in animal models . At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy. Additionally, 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl can affect the levels of metabolites involved in oxidative stress response and cellular signaling .

Transport and Distribution

Within cells and tissues, 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its interactions with biomolecules and its role in cellular processes. For example, the presence of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl in mitochondria can enhance its ability to scavenge reactive oxygen species and protect against oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical typically involves the reaction of 2,2,6,6-tetramethylpiperidine with propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Large-scale reactors and automated systems are employed to maintain consistent quality and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in oxidation reactions and as a stable free radical in various organic syntheses.

    Biology: Employed in the study of radical-mediated biological processes and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.

    Medicine: Investigated for its potential antioxidant properties and its role in inhibiting oxidative stress-related damage.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl: Another derivative with similar applications but with a hydroxyl group that provides different reactivity.

    2,2,6,6-Tetramethyl-4-piperidone: A related compound used in the synthesis of various piperidine derivatives.

Uniqueness

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl Free Radical is unique due to its propynyloxy group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the propynyloxy functionality is advantageous .

Properties

InChI

InChI=1S/C12H20NO2/c1-6-7-15-10-8-11(2,3)13(14)12(4,5)9-10/h1,10H,7-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBHISKBXRUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147045-24-7
Record name 2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-Oxyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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